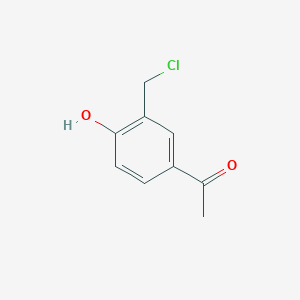

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Vue d'ensemble

Description

The compound 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a chemical entity that serves as a precursor or intermediate in the synthesis of various organic compounds. It is characterized by the presence of a chloromethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure provides reactive sites for further chemical modifications and makes it a versatile building block in organic synthesis.

Synthesis Analysis

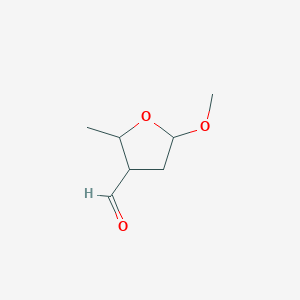

The synthesis of related compounds often involves multi-step reactions, where the chloromethyl and hydroxy functionalities play a crucial role. For instance, the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)ethanones involves the reaction of a similar chloromethyl-hydroxy compound with different alcohols in the presence of sodium hydrogen carbonate, as described in paper . This method showcases the reactivity of the chloromethyl group in nucleophilic substitution reactions, which is a common strategy for modifying such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone has been studied using various spectroscopic techniques and theoretical methods. For example, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction and supported by density functional theory (DFT) calculations . Similarly, the crystal structure of a ferrocenyl derivative was established by X-ray crystallography . These studies provide insights into the geometric and electronic properties of the molecules, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

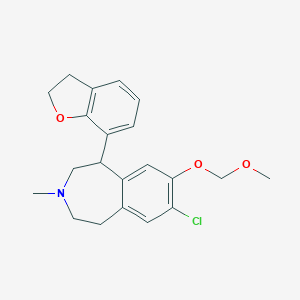

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions. The chloromethyl group is particularly reactive towards nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the hydroxy group can be involved in hydrogen bonding, which can influence the compound's physical properties and reactivity. The synthesis of heterocyclic compounds using 4-chlorophenol as a starting material exemplifies the versatility of these compounds in forming complex structures with potential pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone have been characterized using a variety of techniques. The melting points, elemental analyses, and spectroscopic data provide a comprehensive profile of these compounds . Molecular modeling methods have been used to predict the most stable conformations and to calculate the enthalpy values of hydrogen bonds . These properties are crucial for understanding the behavior of the compounds under different conditions and for their practical applications in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a compound related to the broader chemical families of hydroxycoumarins and hydroxycinnamic acids, both of which exhibit a wide range of physical, chemical, and biological properties. The synthesis and acylation methods of these compounds, including 4-hydroxycoumarin, have been extensively studied. These compounds are significant due to their application in organic synthesis, where they serve as precursors or key intermediates for various chemical reactions. Some studies have explored the synthesis pathways starting from simple phenols, indicating the versatility and reactivity of these compounds in creating a vast array of derivatives with potential scientific applications. The chemical reactivity, particularly acylation reactions, opens avenues for further modification and utilization in different research fields (Yoda et al., 2019).

Antioxidant and Biological Activities

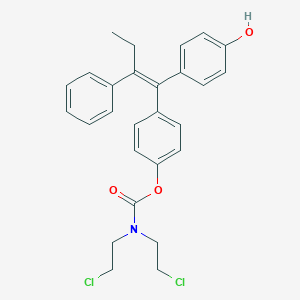

The derivatives of hydroxycoumarins, including those structurally related to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, have been identified as potential antioxidants. These compounds exhibit significant antioxidant properties by neutralizing active oxygen species and interrupting free radical processes that can lead to cell impairment. The biological activities of these compounds, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects, are thought to be closely associated with their antioxidant capabilities. The structural features, including specific functional groups and double bonds, play a critical role in their radical scavenging activity. This suggests that modifications to the 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone structure could enhance its potential as a bioactive molecule with antioxidant properties (Yadav et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Research on flavonoids, a class of compounds related to hydroxycoumarins, demonstrates their efficacy as enzyme inhibitors, particularly α-glucosidase inhibitors, which are crucial for managing diabetes mellitus. These findings indicate the potential of structurally related compounds like 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone to serve as templates for designing novel inhibitors with enhanced biological activity. Structural modifications, such as the presence of hydroxyl groups and double bonds, significantly impact their inhibitory potency, suggesting that targeted modifications on 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone could lead to the development of new therapeutic agents (Şöhretoğlu & Sarı, 2019).

Potential as Chemosensors

4-Methyl-2,6-diformylphenol, a compound with structural similarities to 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, has been employed as a fluorophoric platform for developing chemosensors. These sensors are capable of detecting a wide range of analytes, including metal ions and neutral molecules. This suggests that derivatives of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone could potentially be engineered to act as chemosensors, leveraging the reactive sites for selective detection of specific analytes. The high selectivity and sensitivity demonstrated by these DFP-based chemosensors underscore the utility of structurally related compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Propriétés

IUPAC Name |

1-[3-(chloromethyl)-4-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMHAMBOLINJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368531 | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone | |

CAS RN |

24085-05-0 | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24085-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.